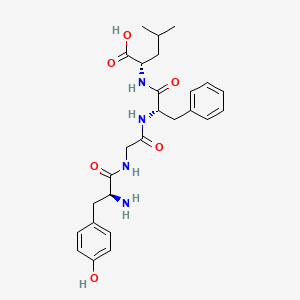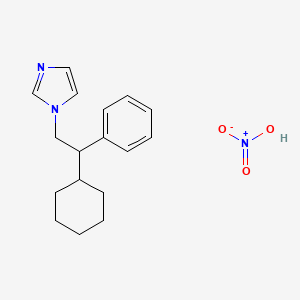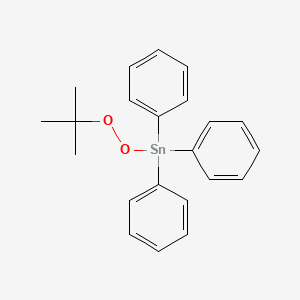
(tert-Butylperoxy)(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butylperoxy)(triphenyl)stannane is an organotin compound that features a tert-butylperoxy group and three phenyl groups attached to a tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylperoxy)(triphenyl)stannane typically involves the reaction of triphenyltin hydride with tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ph3SnH+t-BuOOH→Ph3SnOOBu-t+H2
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(tert-Butylperoxy)(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of the peroxy group.
Reduction: It can be reduced to triphenyltin hydride under appropriate conditions.
Substitution: The tert-butylperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include triphenyltin oxide and tert-butyl alcohol.
Reduction: The primary product is triphenyltin hydride.
Substitution: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Wissenschaftliche Forschungsanwendungen
(tert-Butylperoxy)(triphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical initiator in various organic reactions.
Materials Science: The compound can be used in the preparation of novel materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the polymer industry as a polymerization initiator and cross-linking agent
Wirkmechanismus
The mechanism of action of (tert-Butylperoxy)(triphenyl)stannane involves the generation of free radicals. The peroxy group decomposes to form tert-butoxy radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to the desired chemical transformations. The tin atom plays a crucial role in stabilizing the radical intermediates, facilitating the reaction process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Another organotin compound used as a radical initiator.
Triphenyltin Hydride: Similar to (tert-Butylperoxy)(triphenyl)stannane but lacks the peroxy group.
(tert-Butylperoxy)propyltrimethoxysilane: A compound with a similar peroxy group but different overall structure
Uniqueness
This compound is unique due to the presence of both the peroxy group and the triphenyltin moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
60593-49-9 |
|---|---|
Molekularformel |
C22H24O2Sn |
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
tert-butylperoxy(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H10O2.Sn/c3*1-2-4-6-5-3-1;1-4(2,3)6-5;/h3*1-5H;5H,1-3H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
BRBRVSVCDOMSBH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OO[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
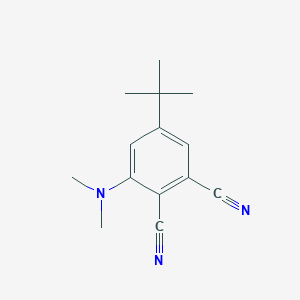
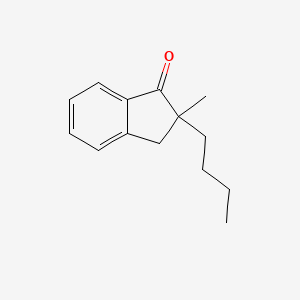

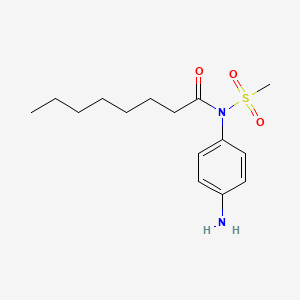

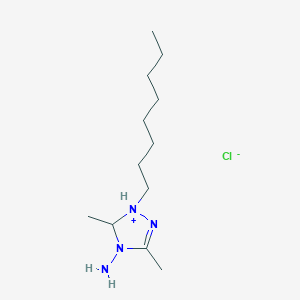


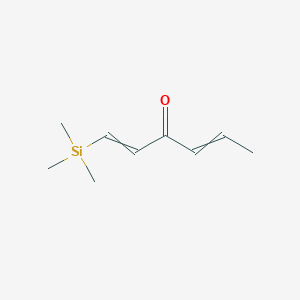
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
